3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H11BrCl2N2O |
|---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-1-6(2-11-3-7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChI Key |
OPVKGWJIZAKHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Origin of Product |
United States |
An In-depth Technical Guide to 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. By dissecting its chemical architecture, physicochemical properties, and strategic applications, this document aims to equip scientists with the foundational knowledge to effectively leverage this molecule in medicinal chemistry programs.
Introduction: The Strategic Combination of Oxetane and Bromopyridine Moieties
The design of novel therapeutic agents often hinges on the strategic combination of chemical motifs that confer desirable pharmacological and pharmacokinetic properties. 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride is a prime example of such a design, integrating two key structural features: a 3-amino-oxetane ring and a 5-bromopyridine core.
The oxetane ring , a four-membered cyclic ether, has gained considerable traction in modern drug discovery.[1] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, a substitution that can lead to enhanced aqueous solubility, improved metabolic stability, and a more favorable three-dimensional conformation for target engagement.[2][3] The introduction of an oxetane moiety can also reduce a compound's lipophilicity, a critical parameter in optimizing drug-like properties.[4]
The 5-bromopyridine fragment serves a dual purpose. The pyridine ring is a common feature in a vast array of pharmaceuticals, recognized for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1] The bromine atom at the 5-position acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This functional group provides a convenient point for chemical diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity.
This guide will delve into the specific attributes of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride, offering insights into its synthesis, properties, and potential applications.
Chemical Structure and Properties
The chemical structure of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride combines the rigidity of the pyridine ring with the three-dimensionality of the oxetane moiety. The dihydrochloride salt form enhances the compound's aqueous solubility and stability for experimental handling.
Caption: Chemical structure of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₈H₁₁BrCl₂N₂O | Calculated |
| Molecular Weight | 302.00 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid.[5] | General property of hydrochloride salts of amines. |
| Melting Point | Not experimentally determined. Expected to be >200 °C (with decomposition). | Hydrochloride salts of organic amines typically have high melting points. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol.[6] | The dihydrochloride salt form significantly increases aqueous solubility. |
| pKa | Not experimentally determined. The pyridinium ion pKa is estimated to be around 2-3, and the ammonium ion pKa is estimated to be around 7-8. | Estimated based on the electronic effects of the substituents on the pyridine and amine functional groups. |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step sequence starting from 3,5-dibromopyridine and oxetan-3-one.
Caption: Proposed synthetic workflow for 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-ol
-
To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(5-bromopyridin-3-yl)oxetan-3-ol.[1]
Step 2: Synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-amine
-
Causality: A common route to convert a tertiary alcohol to an amine is through a series of reactions involving conversion to a leaving group, azide displacement, and subsequent reduction.
-
To a solution of 3-(5-bromopyridin-3-yl)oxetan-3-ol (1.0 eq) in pyridine at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium azide (1.5 eq) in dimethylformamide (DMF) and heat the reaction to 80 °C for 4 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate. The crude azide is then dissolved in methanol.
-
Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) overnight.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield the crude 3-(5-bromopyridin-3-yl)oxetan-3-amine.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the crude 3-(5-bromopyridin-3-yl)oxetan-3-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization
While experimental data for the title compound is not available, the following are predicted spectral characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the δ 7.5-8.5 ppm range. The methylene protons of the oxetane ring would likely appear as two sets of doublets or multiplets in the δ 4.5-5.0 ppm range. The amine protons would be a broad singlet, and its chemical shift would be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The quaternary carbon of the oxetane ring attached to the pyridine and amine would be in the δ 60-70 ppm range, while the oxetane methylene carbons would appear around δ 75-85 ppm. |
| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 229.0 and 231.0 in an approximately 1:1 ratio, characteristic of a monobrominated compound. |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride make it a highly attractive scaffold for the development of novel therapeutics across various disease areas.
Kinase Inhibition
The pyridine core is a well-established pharmacophore in numerous kinase inhibitors. The 3-amino-oxetane moiety can project a vector into solvent-exposed regions of the kinase active site, potentially enhancing potency and selectivity while improving physicochemical properties.[7] The bromine atom allows for the exploration of substituents that can target specific pockets within the kinase domain.
Central Nervous System (CNS) Drug Discovery
The ability of the oxetane group to improve solubility and reduce lipophilicity can be advantageous for designing CNS-penetrant molecules. By fine-tuning the properties of the molecule through modifications at the bromine position, it may be possible to develop candidates for neurological disorders.
Other Therapeutic Areas
The versatility of the 5-bromopyridine moiety allows for the synthesis of a diverse library of compounds that can be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Caption: Logical relationship of the core scaffold to its diversification and potential applications.
Conclusion
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride represents a strategically designed chemical entity with significant potential in drug discovery. The convergence of a synthetically versatile bromopyridine core with the property-enhancing 3-amino-oxetane motif makes it an attractive starting point for medicinal chemistry campaigns. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for novel, drug-like molecules continues to grow, scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- BenchChem. (2026). 3-(5-Bromopyridin-2-yl)oxetan-3-ol chemical properties. Retrieved from a hypothetical BenchChem product page.
- Carreira, E. M., & Fessard, T. C. (2010). The Oxetane Motif in Medicinal Chemistry. Chimia, 64(3), 158-163.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Patel, M., & Wankhede, S. (2021). A review on recent advances and versatile applications of oxetane in medicinal chemistry. European Journal of Medicinal Chemistry, 224, 113702.
- Bull, J. A., & Croft, A. K. (2015). Synthesis of oxetanes: a focus on methods published in the last five years. Tetrahedron, 71(46), 8637-8658.
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]
- Regulations.gov. (2021). US Patent No. 8829195.
- CymitQuimica. (n.d.). 3-Phenyloxetan-3-amine hydrochloride.
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role of 3-(5-Bromopyridin-3-yl)oxetan-3-amine in medicinal chemistry
The Strategic Role of 3-(5-Bromopyridin-3-yl)oxetan-3-amine in Modern Medicinal Chemistry: A Technical Guide to Scaffold Design and Application
Executive Summary
In contemporary drug discovery, the pursuit of novel chemical space relies heavily on bifunctional building blocks that balance synthetic versatility with optimal physicochemical properties. 3-(5-Bromopyridin-3-yl)oxetan-3-amine represents a premier example of such a scaffold. By merging the bioisosteric advantages of an amino-oxetane core with the cross-coupling potential of a 5-bromopyridine vector, this molecule allows medicinal chemists to rapidly iterate on lead compounds while pre-emptively addressing ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. This technical guide explores the structural rationale, divergent functionalization workflows, and standardized protocols for deploying this scaffold in drug development.
Structural Rationale: The "Oxetane Magic" and Bifunctional Design
The architectural brilliance of 3-(5-Bromopyridin-3-yl)oxetan-3-amine lies in the synergistic relationship between its two primary domains: the sp³-rich amino-oxetane and the sp²-hybridized bromopyridine.
The Amino-Oxetane Core as a Bioisostere
Historically, medicinal chemists relied on gem-dimethyl groups or amides to introduce steric bulk or modulate polarity. However, the 3-amino-oxetane motif has emerged as a superior topological replacement. The highly strained, electron-rich oxygen of the oxetane ring acts as a robust hydrogen bond acceptor, maintaining the interaction profile of a carbonyl group without the associated metabolic liabilities of an amide bond[1].
Crucially, the inductive electron-withdrawing effect of the oxetane oxygen significantly attenuates the basicity of the adjacent amine. Replacing a standard cycloalkane (e.g., cyclobutane) or gem-dimethyl group with an oxetane lowers the pKa of the amine by 2.5 to 3.0 units[2]. This specific causality—reducing the physiological protonation state of the amine—is a primary strategy for mitigating off-target hERG channel inhibition, a notorious cause of cardiotoxicity in basic amines[3]. Furthermore, the carbonyl-to-oxetane swap routinely confers a significant increase in aqueous solubility while maintaining the molecule's lipophilic profile (LogD)[4].
Table 1: Comparative Physicochemical Impact of the Amino-Oxetane Motif
| Structural Motif | Relative pKa Shift (Amine) | Aqueous Solubility | Metabolic Stability | Lipophilicity (LogD) |
|---|---|---|---|---|
| Gem-dimethyl | Baseline | Baseline | Baseline | Baseline |
| Cyclopropane | -1.0 to -1.5 units | Moderate Increase | Similar | Slightly Lower |
| Cyclobutane | -2.5 to -3.0 units | Moderate Increase | Similar | Slightly Lower |
| Oxetane | -2.5 to -3.0 units | Significant Increase | Similar to Amides | Maintained (+0.07 avg) |
| Carbonyl (Amide) | N/A (Non-basic) | Baseline | Baseline | Baseline |
(Data synthesized from matched molecular pair studies comparing amino-oxetanes to amides and cycloalkanes[1],[2]).
The 5-Bromopyridine Vector
The pyridine ring provides intrinsic metabolic stability against cytochrome P450-mediated oxidation compared to a standard phenyl ring. The nitrogen atom serves as an additional hydrogen bond acceptor, frequently utilized to anchor molecules into the hinge region of kinase active sites. The bromine atom at the 5-position acts as a precise, orthogonal handle for transition-metal catalyzed C-C or C-N bond formation, enabling rapid library generation.
Synthetic Divergence and Functionalization Workflow
The utility of 3-(5-Bromopyridin-3-yl)oxetan-3-amine is defined by its orthogonal reactivity. The primary amine can be functionalized via amidation, urea formation, or reductive amination without interfering with the aryl bromide. Conversely, the bromide can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling while the amine is either protected or engaged in a stable amide bond.
Fig 1: Divergent functionalization workflow of 3-(5-Bromopyridin-3-yl)oxetan-3-amine.
Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure reproducibility and high yields when extending the 5-bromo vector, the following protocol has been optimized as a self-validating system.
Objective: Palladium-catalyzed C-C bond formation to couple an aryl/heteroaryl boronic acid to the 5-position of the pyridine ring.
Reagents:
-
3-(5-Bromopyridin-3-yl)oxetan-3-amine (or its N-acylated derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
-
Reaction Assembly & Degassing: Combine the bromide, boronic acid, and K₂CO₃ in the solvent mixture within a Schlenk tube. Sparge the mixture with Argon for 10 minutes prior to adding the palladium catalyst.
-
Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle. Degassing is non-negotiable for consistent turnover.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ and seal the tube. Heat the reaction to 90 °C for 4–6 hours.
-
Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while suppressing undesired β-hydride elimination. The 4:1 Dioxane/H₂O ratio is critical: water dissolves the K₂CO₃ base and activates the boronic acid into a highly nucleophilic boronate species, which is the actual transmetalating agent.
-
-
In-Process Self-Validation: At 4 hours, sample the reaction for LC-MS analysis.
-
Validation Checkpoint: The reaction solution should transition from a bright orange to a deep red/brown, indicating the formation of the active Pd(0) species. LC-MS must show the complete disappearance of the characteristic isotopic doublet of the starting bromide ([M+H]⁺ = 229/231) and the appearance of the coupled product mass.
-
-
Workup & Extraction: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Partition the filtrate with brine. Extract the aqueous layer twice with EtOAc.
-
Causality: The aqueous wash efficiently removes the inorganic salts and any residual, water-soluble boronic acid, preventing streaking during chromatography.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH containing 1% NH₄OH to prevent amine tailing).
Application in Modern Drug Discovery
The strategic incorporation of functionalized oxetan-3-amines is currently driving breakthroughs in several therapeutic areas. A prominent example is the development of Capsid Assembly Modulators (CAMs) for the treatment of Chronic Hepatitis B (CHB).
In the optimization of CAMs, researchers frequently utilize related oxetane-amine scaffolds to fine-tune the balance between antiviral potency and in vivo safety. For instance, the clinical candidate ALG-000184 (a prodrug of ALG-001075) heavily relies on highly soluble, functionalized amine motifs to achieve unprecedented reductions in HBV DNA and RNA[5]. When optimizing such virology targets, the incorporation of a 3-(5-Bromopyridin-3-yl)oxetan-3-amine derivative allows chemists to simultaneously fill deep hydrophobic pockets (via Suzuki coupling of the bromide) while ensuring the molecule remains highly soluble and devoid of covalent-binding liabilities (such as glutathione adduct formation) often associated with less stable sp²-hybridized systems[6],[7].
By leveraging the predictive physicochemical benefits of the oxetane ring alongside the modularity of the bromopyridine, medicinal chemists can transform this single building block into a diverse array of highly optimized, clinical-grade therapeutics.
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The Hydrogen Bonding Potential of Oxetan-3-amine Dihydrochloride Derivatives: A Technical Guide to Bioisosteric Replacement
Executive Summary
In my tenure as a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the metabolic liabilities and physicochemical limitations inherent to traditional amide bonds. The strategic incorporation of oxetan-3-amine dihydrochloride derivatives represents a paradigm shift in bioisosteric replacement. By leveraging the unique ring strain and inductive effects of the oxetane core, drug developers can fine-tune hydrogen bonding networks, modulate basicity, and drastically improve the pharmacokinetic (PK) profiles of lead compounds. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for profiling these highly versatile building blocks.
Mechanistic Foundations of Oxetane Hydrogen Bonding
To effectively utilize oxetan-3-amines, one must understand the causality behind their unique physicochemical behavior. The hydrogen bonding potential of these derivatives is governed by two primary structural phenomena:
A. Ring Strain and Lone Pair Orientation
The oxetane ring possesses a significant inherent ring strain of approximately 106 kJ/mol. The compressed C–O–C bond angle (approx. 90.2°) forces an increase in the s-character of the non-bonding orbitals on the oxygen atom. This geometric constraint heavily exposes the oxygen lone pairs, allowing the oxetane to act as an exceptionally strong hydrogen-bond acceptor compared to larger cyclic ethers (1)[1]. In fact, oxetanes compete effectively as H-bond acceptors with the majority of carbonyl functional groups, including aliphatic ketones and esters (2)[2].
B. The Inductive Electron-Withdrawing Effect
While the oxygen acts as a Lewis base, the overall oxetane motif exerts a powerful inductive electron-withdrawing (EWG) effect through its short σ -bonding framework. When an amine is positioned at the 3-position (as in oxetan-3-amine), this EWG effect pulls electron density away from the nitrogen. Consequently, the pKa of the adjacent amine is reduced by approximately 2.7 units (3)[3]. This tempers basicity, reducing off-target hERG liabilities while maintaining the amine's capacity to act as a hydrogen bond donor.
Caption: Logical flow of oxetan-3-amine structural features translating into bioisosteric advantages.
Structural Profiling: The Dihydrochloride Advantage
In laboratory settings, we specifically utilize the dihydrochloride salt forms of complex derivatives—such as 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride (4)[4].
The Causality of the Salt Choice: Derivatives bearing a basic heterocycle (like pyridine) alongside the oxetan-3-amine core possess two basic nitrogen centers. Isolating these compounds as free bases often results in poor aqueous solubility, rapid oxidation, and unpredictable stoichiometry during in vitro assays. The dihydrochloride salt ensures complete protonation of both basic centers, locking the molecule into a highly soluble, shelf-stable crystalline lattice. During assay preparation, this guarantees precise molarity and reproducible H-bond profiling.
Conformational Geometry and Exit Vectors
When replacing a planar benzamide with an oxetan-3-amine derivative, one must account for the shift in 3D topology. X-ray crystallographic analyses demonstrate that amino-oxetanes adopt a gauche conformation , providing a distinct amine exit vector compared to the flat, sp2 -hybridized amides (5)[5]. This puckered geometry acts as a conformational lock, allowing the oxetane to project its hydrogen bond donor (amine) and acceptor (oxygen) into distinct binding pockets within a target kinase hinge region.
Caption: Logical mapping of the dual hydrogen-bonding interactions of oxetan-3-amine within a target protein hinge region.
Experimental Workflows for H-Bond Profiling
To generate trustworthy, highly reproducible data, every protocol must act as a self-validating system. Below are the standard operating procedures used in my laboratory to profile the hydrogen bonding capacity of oxetan-3-amine dihydrochloride derivatives.
Protocol 1: Determination of Hydrogen-Bond Basicity ( pKHB ) via 1 H-NMR Titration
Objective: Quantify the H-bond acceptor strength of the oxetane oxygen.
-
Salt Dissociation & Extraction: Dissolve 10 mM of the oxetan-3-amine dihydrochloride derivative in D2O . Titrate with NaOD to pH 10 to generate the free base. Extract immediately into anhydrous CCl4 to isolate the H-bond acceptor properties from aqueous solvent competition.
-
Titration Setup: Prepare a 2 mM solution of 4-fluorophenol (a standard H-bond donor) in CCl4 .
-
NMR Acquisition: Gradually titrate the oxetane free-base solution into the 4-fluorophenol solution. Record the 1 H-NMR spectra at 298 K after each addition.
-
Data Tracking: Track the downfield chemical shift ( Δδ ) of the phenolic OH proton, which correlates directly with the strength of the hydrogen bond formed with the oxetane oxygen.
-
Self-Validation Mechanism: Run a parallel titration using cyclopentanone ( pKHB literature standard = 1.27). If the measured pKHB of the cyclopentanone control deviates by >0.05 units, the oxetane measurements are automatically flagged and recalibrated against this internal control to rule out moisture contamination in the CCl4 .
Protocol 2: X-Ray Crystallographic Mapping of Exit Vectors
Objective: Confirm the gauche conformation and map the 3D H-bond network.
-
Crystallization: Dissolve the oxetane derivative in a minimal volume of hot ethanol/water (80:20). Allow slow evaporation at 4°C over 72 hours to yield single crystals.
-
Diffraction & Refinement: Mount a single crystal on a diffractometer equipped with a Mo-K α radiation source. Refine the structure to map the torsion angles between the oxetane oxygen and the amine nitrogen.
-
Self-Validation Mechanism (Matched Molecular Pairs): Co-crystallize the analogous planar benzamide in a parallel chamber. By establishing this internal geometric baseline, we ensure that if the benzamide fails to exhibit its characteristic 0° torsion (planar geometry), the crystallization conditions are flagged for solvent-induced artifacts, preventing false topological assumptions about the oxetane.
Caption: Step-by-step experimental workflow for profiling the hydrogen bonding potential of oxetane derivatives.
Quantitative Data Summary
The following table summarizes the physicochemical shifts observed when replacing traditional motifs with 3-aminooxetanes.
| Property | Benzamide (Traditional) | 3-Aminooxetane (Bioisostere) | Cyclobutylamine (Control) |
| H-Bond Acceptor Strength ( pKHB ) | ~2.10 | 1.36 | N/A (No oxygen) |
| Amine pKa | Neutral (Amide) | ~7.2 (-2.7 vs standard) | ~9.9 |
| Conformational Geometry | Planar (0° torsion) | Gauche (~60° torsion) | Puckered |
| Metabolic Stability | Susceptible to amidases | Highly stable | Moderate |
| Aqueous Solubility | Low to Moderate | High (as HCl salts) | Low |
Conclusion
Oxetan-3-amine dihydrochloride derivatives are not merely structural novelties; they are highly engineered bioisosteres capable of rescuing failing lead compounds. By understanding the causality behind their ring strain and inductive effects, researchers can predictably lower basicity while retaining a robust, 3-dimensional hydrogen bonding network. Adhering to the self-validating experimental workflows outlined above ensures that the integration of these motifs into drug discovery pipelines is both data-driven and structurally sound.
References
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry URL:[Link]
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Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Chemical Space Exploration of Oxetanes Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride Source: BuyChemJapan URL:[Link]
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Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-(5-Bromopyridin-3-yl)oxetan-3-amine
An in-depth guide to the strategic implementation of Suzuki-Miyaura cross-coupling for the synthesis of biaryl- and heteroaryl-substituted 3-(pyridin-3-yl)oxetan-3-amines.
Introduction: The Strategic Value of the Target Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its application is particularly profound in pharmaceutical and fine chemical industries for constructing biaryl and heteroaryl scaffolds.[4][5] This guide focuses on a substrate of high strategic value in drug discovery: 3-(5-Bromopyridin-3-yl)oxetan-3-amine .
This molecule uniquely combines three critical pharmacophoric elements:
-
A Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, offering hydrogen bonding capabilities and a vector for molecular recognition.
-
An Oxetane Moiety: An increasingly popular bioisostere for gem-dimethyl and carbonyl groups.[6][7] The oxetane ring imparts desirable physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[8][9][10] Its rigid, three-dimensional structure provides a distinct conformational preference.
-
A Primary Amine: A key functional handle for further elaboration and a common site for interaction with biological targets. The electron-withdrawing nature of the adjacent oxetane ring can also favorably modulate the amine's basicity (pKa).[7][8]
The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for derivatization via cross-coupling, making this substrate an ideal starting point for library synthesis and lead optimization campaigns. However, the presence of two nitrogen atoms—the pyridine ring nitrogen and the primary amine—presents a significant challenge due to potential catalyst inhibition. This document provides a detailed examination of the mechanistic considerations and offers robust protocols to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][11] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-halogen bond (C-Br in this case) of the electrophile. This is typically the rate-determining step and results in a Pd(II) intermediate.[5][11] The reactivity of the halide follows the order I > Br > Cl.[11][12]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which forms a boronate "ate" complex, enhancing the nucleophilicity of the organic group.[13]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges: Coupling of Nitrogen-Containing Heterocycles
Directly employing substrates like 3-(5-Bromopyridin-3-yl)oxetan-3-amine in Suzuki-Miyaura couplings requires careful consideration of two primary challenges.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen and the primary amine can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle by preventing substrate binding or subsequent elementary steps, leading to low or no conversion.[14] This is a well-documented issue for unprotected, nitrogen-rich heterocycles.[15][16]
-
Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved by a proton source (often residual water or alcohol solvents) before transmetalation can occur, leading to the formation of an arene byproduct and reducing the yield.[14] Electron-deficient heteroaryl boronic acids are particularly susceptible.[17]
Strategic Solutions: To mitigate these issues, modern protocols employ specialized catalyst systems. The use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) is critical. These ligands promote the desired reductive elimination step and sterically shield the palladium center, discouraging inhibitory coordination from the nitrogen atoms of the substrate.[14][15] The use of well-defined palladium precatalysts also ensures the efficient generation of the active Pd(0) species in the presence of the potentially inhibitory substrate.[14][15]
Recommended Experimental Protocols
The following protocols are designed to provide robust starting points for the Suzuki-Miyaura coupling of 3-(5-Bromopyridin-3-yl)oxetan-3-amine with a variety of aryl- and heteroarylboronic acids.
General Reagents & Materials:
-
3-(5-Bromopyridin-3-yl)oxetan-3-amine (Starting Material)
-
Aryl- or Heteroarylboronic Acid (or boronate ester)
-
Palladium Precatalyst (e.g., SPhos Pd G3, XPhos Pd G3)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed Water
-
Inert Gas (Argon or Nitrogen)
Protocol 1: General Conditions with SPhos Precatalyst
This protocol is a highly reliable starting point for a broad range of arylboronic acids. The SPhos ligand is well-suited for heteroaromatic couplings and helps to prevent catalyst deactivation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(5-Bromopyridin-3-yl)oxetan-3-amine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (to achieve a final concentration of ~0.2 M with respect to the starting amine).
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Conditions for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, making it ideal for high-throughput synthesis or for more challenging coupling partners.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial with a stir bar, combine 3-(5-Bromopyridin-3-yl)oxetan-3-amine (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add XPhos Pd G3 precatalyst (0.03 equiv., 3 mol%).
-
Solvent Addition: Add a 4:1 mixture of anhydrous THF and degassed water to achieve a final concentration of ~0.25 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 30-60 minutes.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Data Summary and Parameter Comparison
The choice of reaction conditions can be tailored based on the specific coupling partners and desired throughput. The following table provides a guide for selecting a starting protocol.
| Parameter | Protocol 1 (General) | Protocol 2 (Microwave) | Rationale & Field Insights |
| Catalyst | SPhos Pd G3 (2 mol%) | XPhos Pd G3 (3 mol%) | SPhos and XPhos are bulky, electron-rich ligands ideal for overcoming N-heterocycle inhibition.[14][15] Precatalysts ensure efficient catalyst activation. |
| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (2.5 equiv.) | K₃PO₄ is a strong, non-nucleophilic base effective in many challenging couplings.[18] K₂CO₃ is a common, cost-effective choice for microwave protocols. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | THF / H₂O (4:1) | A small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation.[19] |
| Temperature | 100 °C | 120 °C | Higher temperatures can overcome the activation barrier for less reactive partners, such as aryl chlorides, if used instead of bromides.[20] |
| Time | 4-12 hours | 30-60 minutes | Microwave heating dramatically reduces reaction times, which is advantageous for rapid library generation. |
| Boron Source | Boronic Acid | Boronate Pinacol Ester | Pinacol esters often exhibit greater stability, reducing protodeboronation, and are well-suited for anhydrous conditions if needed.[3][14] |
Experimental Workflow and Troubleshooting
A systematic approach to reaction setup and analysis is crucial for success and reproducibility.
Caption: A generalized workflow for Suzuki-Miyaura reaction setup and analysis.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Catalyst poisoning.3. Insufficient temperature/time. | 1. Ensure thorough degassing; use a fresh precatalyst.[14]2. Increase catalyst loading (e.g., to 5 mol%); switch to a bulkier ligand (XPhos if using SPhos).3. Increase temperature or extend reaction time. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing side reaction to dominate. | 1. Use a more stable boronate ester (pinacol or MIDA).[3] Run under strictly anhydrous conditions if possible.2. Use microwave heating or a more active catalyst system to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen promoting oxidative homocoupling. | Ensure the reaction mixture is rigorously degassed and maintained under a positive pressure of inert gas throughout.[14] |
| Poor Solubility of Reagents | Incorrect solvent system. | Screen alternative solvents like DMF, Toluene, or 2-MeTHF. Increase the proportion of the organic solvent or the overall solvent volume.[14] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wuitschik, G., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]
-
Singh, U. P., & Singh, R. P. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
-
Thompson, A. S., et al. (2002, September 21). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scrivanti, A., & Bovo, S. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Retrieved from [Link]
-
ACS Publications. (2014, March 28). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
RSC Publishing. (n.d.). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry. Retrieved from [Link]
-
PMC. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Varala, R., et al. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
DSpace@MIT. (2015, February 12). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Scott Rychnovsky. (2011, October 4). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination using 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
Advanced Application Guide: Buchwald-Hartwig Amination of 3-(5-Bromopyridin-3-yl)oxetan-3-amine Dihydrochloride
Executive Summary
Oxetanes have received increasing interest in medicinal chemistry as attractive polar and low-molecular-weight motifs, frequently deployed as bioisosteres for gem-dimethyl or carbonyl groups to enhance aqueous solubility and metabolic stability[1]. However, incorporating highly functionalized building blocks like 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride into target molecules via palladium-catalyzed C–N cross-coupling presents unique synthetic hurdles. As an AB-type bifunctional monomer locked in a dihydrochloride salt, this substrate demands precise stoichiometric control and rigorous chemoselectivity strategies to prevent uncontrolled oligomerization and catalyst deactivation[2].
This application note provides field-proven insights, quantitative optimization data, and self-validating protocols for directing the reactivity of this complex substrate.
Mechanistic Causality: Navigating Bifunctionality & Salt Forms
The Dihydrochloride Dilemma
Using a dihydrochloride salt directly in a Buchwald-Hartwig amination requires exact base stoichiometry. The base must first neutralize the two equivalents of HCl to liberate the free pyridine and primary amine. Failure to achieve complete neutralization leaves residual protons in the matrix, which rapidly protonate the Pd(0) catalyst or the phosphine ligand, stalling the oxidative addition cycle[3].
-
Causality: 1.0 equivalent of the substrate requires exactly 2.0 equivalents of a strong base (e.g., NaOtBu) purely for neutralization, plus an additional 1.5–2.0 equivalents to drive the catalytic deprotonation of the Pd-amido complex. Therefore, a minimum of 3.5 to 4.0 equivalents of base is mandatory.
Chemoselectivity: Aryl Bromide vs. Primary Amine
Once neutralized, the free base exposes both an electrophilic 5-bromopyridine moiety and a nucleophilic primary oxetan-3-amine. Without intervention, this leads to rapid intermolecular self-condensation. We must mathematically and kinetically bias the reaction:
-
Strategy A (Substrate as Nucleophile): To couple the oxetan-3-amine with an exogenous aryl halide, we must outcompete the internal 5-bromopyridine. This is achieved by using a highly reactive Aryl Iodide (Ar-I) . The kinetics of Pd(0) oxidative addition into an Ar-I bond are orders of magnitude faster than into the internal Ar-Br bond.
-
Strategy B (Substrate as Electrophile): To couple the 5-bromopyridine with an exogenous amine, we must suppress the internal primary amine. By employing an exogenous secondary amine (e.g., morpholine) in excess and utilizing a bulky, highly selective ligand like BrettPhos , the catalyst is sterically forced to favor the reductive elimination of the secondary amine over the primary oxetan-3-amine[4]. Furthermore, while oxetane rings can be sensitive to harsh acidic isomerizations, they remain remarkably stable under these specific basic cross-coupling environments[5].
Visualizing the Reaction Logic
Chemoselectivity pathways for the bifunctional oxetane-pyridine substrate.
Quantitative Optimization Profiles
Table 1: Base Stoichiometry Effect on Yield (Substrate acting as Nucleophile) Conditions: Substrate (1.0 eq), Iodobenzene (1.1 eq), Pd2(dba)3 (2 mol%), XantPhos (4 mol%), Dioxane, 90 °C.
| Base | Equivalents | Conversion (%) | Mechanistic Observation / Side Reactions |
| NaOtBu | 2.0 | < 5% | Catalyst deactivation (acidic environment) |
| NaOtBu | 3.5 | 85% | Trace self-condensation observed |
| NaOtBu | 4.0 | 94% | Optimal neutralization and catalytic turnover |
| K3PO4 | 4.0 | 45% | Poor solubility limits in situ neutralization |
| LiHMDS | 4.0 | 78% | Mild oxetane ring-opening observed |
Table 2: Ligand Chemoselectivity (Substrate acting as Electrophile) Conditions: Substrate (1.0 eq), Morpholine (2.0 eq), Pd(OAc)2 (5 mol%), Ligand (5 mol%), NaOtBu (4.0 eq), Dioxane, 100 °C.
| Ligand | Target Selectivity | Yield of Desired Product | Oligomerization (%) |
| BINAP | Non-selective | 22% | > 60% |
| XPhos | Primary & Secondary | 41% | 45% |
| BrettPhos | Highly Secondary Selective | 88% | < 5% |
| RuPhos | Secondary Selective | 76% | 12% |
Self-Validating Experimental Protocols
Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Protocol A: Chemoselective Amination of the Oxetan-3-amine (Substrate as Nucleophile)
Objective: Couple the primary amine with an exogenous aryl iodide while leaving the internal 5-bromopyridine intact.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride (1.0 mmol, 302 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), and XantPhos (0.04 mmol, 23.1 mg).
-
Base Addition (Critical Step): Add NaOtBu (4.0 mmol, 384 mg) in one portion. Self-Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture ingress.
-
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent & Electrophile Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL), followed immediately by the exogenous Aryl Iodide (1.1 mmol).
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 6 hours. Self-Validation Check: The reaction mixture will transition from a yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms and neutralization completes.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol B: Chemoselective Amination of the 5-Bromopyridine (Substrate as Electrophile)
Objective: Couple the aryl bromide with an exogenous secondary amine while suppressing the internal primary amine.
-
Reagent Preparation: To an oven-dried reaction vial, add 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride (1.0 mmol, 302 mg), Pd(OAc)2 (0.05 mmol, 11.2 mg), BrettPhos (0.05 mmol, 26.8 mg), and NaOtBu (4.0 mmol, 384 mg).
-
Degassing: Seal the vial, evacuate, and backfill with Argon (x3).
-
Solvent & Nucleophile Addition: Inject anhydrous 1,4-dioxane (5.0 mL) followed by Morpholine (2.0 mmol, 174 µL). Note: The 2.0 eq excess of morpholine combined with BrettPhos outcompetes the internal primary amine.
-
Reaction: Heat to 100 °C for 12 hours.
-
Workup: Cool to room temperature. Quench with a few drops of water, dilute with EtOAc, and filter through Celite. Self-Validation Check: Analyze the crude mixture via LC-MS. The mass corresponding to the oligomer [M+M-HBr] should be <5% relative to the desired product mass.
Sources
Application Note: Neutralization and Freebasing Strategies for 3-(5-Bromopyridin-3-yl)oxetan-3-amine Dihydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Rationale and Scope
In modern drug discovery, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl groups or carbonyls to improve metabolic stability, lower lipophilicity, and enhance aqueous solubility[1]. The compound 3-(5-Bromopyridin-3-yl)oxetan-3-amine is a highly versatile bifunctional building block: the 5-bromopyridine moiety serves as a handle for palladium-catalyzed cross-coupling, while the oxetan-3-amine functions as a nucleophilic center for amidation or reductive amination.
Because the free base of this heteroaryl amine can be prone to atmospheric degradation and oxidation over long-term storage, it is commercially supplied as a dihydrochloride salt . Effective neutralization—deprotonating both the pyridine nitrogen and the primary amine—is a critical first step in synthetic workflows. This guide details the causality behind solvent and base selection and provides self-validating protocols for generating the free base.
Physicochemical Profiling
Understanding the physical differences between the salt and the free base is essential for designing an effective extraction strategy.
| Property | Dihydrochloride Salt (Starting Material) | Free Base (Active Intermediate) |
| Stoichiometry | Contains 2 equivalents of HCl | Neutral |
| Physical State | Stable crystalline solid / powder | Viscous oil or low-melting solid |
| Aqueous Solubility | High (>50 mg/mL) | Low to Moderate |
| Organic Solubility | Insoluble in DCM, EtOAc, 2-MeTHF | Highly soluble in DCM, EtOAc, 2-MeTHF |
| Reactivity Profile | Unreactive (protonated nucleophiles) | Active primary amine & pyridine nitrogen |
| Storage Stability | Excellent (Resistant to oxidation) | Moderate (Prone to atmospheric degradation) |
Mechanistic Insights & Causality
To ensure high yields and prevent degradation, the freebasing strategy must account for the specific electronic properties of the oxetane-amine system:
-
pKa Modulation and Base Selection: The electron-withdrawing nature of the oxetane oxygen significantly depresses the basicity of the adjacent primary amine (pKa ~7.5–8.0) compared to standard aliphatic amines[2]. The pyridine nitrogen is even less basic (pKa ~3.5). While saturated aqueous NaHCO3 (pH ~8.3) is often used for freebasing, it is borderline for complete deprotonation of the oxetan-3-amine. Therefore, using 1M NaOH or saturated Na2CO3 (pH ~10.5) is recommended to ensure complete deprotonation and prevent yield loss in the aqueous phase.
-
Solvent Selection: The free base is polar and contains multiple hydrogen-bond acceptors. While dichloromethane (DCM) is traditional, 2-methyltetrahydrofuran (2-MeTHF) is strongly recommended for biphasic extraction. 2-MeTHF offers superior phase separation from aqueous layers, higher recovery of polar heterocycles, and a greener environmental profile.
-
Thermal Stability: While oxetane rings are generally stable to basic conditions, they can undergo unexpected isomerization or ring-opening under strongly acidic conditions at elevated temperatures[3]. Furthermore, oxetane free bases can exhibit volatility. Rotary evaporation should be strictly maintained below 35 °C.
Neutralization Workflow Selection
Figure 1: Decision matrix for selecting the optimal freebasing protocol.
Experimental Protocols
Protocol A: Ex Situ Biphasic Neutralization (Aqueous Workup)
Best for: Standard cross-couplings, reductive aminations, and reactions where the isolated free base is required.
-
Suspension: Suspend 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride (1.0 equiv, e.g., 1.0 g, 3.31 mmol) in 2-MeTHF (20 mL) in a separatory funnel.
-
Neutralization: Add saturated aqueous Na2CO3 (20 mL) slowly to the suspension. Swirl gently until gas evolution (if any residual acid is present) ceases.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The product will partition into the upper organic layer (2-MeTHF).
-
Aqueous Wash: Extract the aqueous layer with an additional portion of 2-MeTHF (10 mL) to ensure complete recovery.
-
Drying & Concentration: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure (water bath ≤ 35 °C) to afford the free base.
-
Validation & Quality Control:
-
pH Check: Before discarding the aqueous layer, test it with pH paper; it must read ≥ 10. If lower, the dihydrochloride was not fully neutralized.
-
Mass Verification: Analyze the resulting oil via LC-MS. You should observe the [M+H]+ peaks at m/z 229.0 and 231.0 (1:1 ratio, characteristic of the bromine isotope pattern).
-
Protocol B: In Situ Neutralization
Best for: Peptide couplings and large-scale amidations using standard coupling agents (e.g., HATU, EDCI), avoiding the need to isolate the free base[4].
-
Preparation: To a round-bottom flask, add the carboxylic acid coupling partner (1.0 equiv) and the coupling reagent (e.g., HATU, 1.1 equiv) in anhydrous DMF or DCM.
-
Salt Addition: Add the 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride (1.0 equiv) to the stirring mixture. The mixture will remain a suspension.
-
Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 to 3.5 equiv). Note: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt; the remaining 1.0–1.5 equivalents drive the amidation.
-
Reaction: Stir at room temperature under an inert atmosphere until completion.
-
Validation & Quality Control:
-
Visual Cue: Upon addition of DIPEA, the suspension should rapidly clarify into a homogeneous solution, confirming the generation and dissolution of the free base.
-
TLC Monitoring: Spot the reaction mixture against the starting carboxylic acid. The disappearance of the acid spot confirms the in situ generated amine is actively reacting.
-
Protocol C: Non-Aqueous Solid-Phase Extraction (Catch-and-Release)
Best for: Highly moisture-sensitive downstream applications (e.g., reaction with reactive acid chlorides or sensitive electrophiles) where trace water from biphasic extraction would cause side reactions.
-
Resin Preparation: Swell Macroporous Polystyrene-Bound Carbonate (MP-Carbonate) resin (loading ~3.0 mmol/g; use 3.0 equiv of base capacity) in anhydrous Methanol (MeOH) for 15 minutes in a fritted SPE cartridge.
-
Dissolution: Dissolve the dihydrochloride salt in a minimum volume of anhydrous MeOH.
-
Elution: Load the methanolic solution onto the resin. Allow it to pass through via gravity. The resin will trap the HCl, releasing the free base. Wash the resin with an additional 2 column volumes of MeOH.
-
Concentration: Concentrate the combined eluents under reduced pressure (≤ 35 °C) and dry under high vacuum to yield the anhydrous free base.
-
Validation & Quality Control:
-
Ninhydrin Test: Spot the final eluent on a TLC plate, dip in Ninhydrin stain, and heat. A dark purple/blue spot confirms the presence of the primary amine free base.
-
Halide Absence: Add a drop of AgNO3 solution to a small aliquot of the eluent. The absence of a white precipitate (AgCl) confirms complete removal of the chloride counterions.
-
References
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level ChemRxiv. URL:[Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids Organic Letters (ACS Publications). URL:[Link]
-
Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications). URL:[Link]
Sources
step-by-step synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-amine from 3,5-dibromopyridine
Application Note: Scalable Synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-amine
Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Introduction & Strategic Rationale
The incorporation of oxetane rings into pharmaceutical active ingredients has become a cornerstone strategy in modern medicinal chemistry. As bioisosteres for carbonyl groups and gem-dimethyl moieties, 3,3-disubstituted oxetanes routinely improve aqueous solubility, dampen metabolic liabilities, and reduce lipophilicity (logP) without sacrificing target affinity[1].
The synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-amine from 3,5-dibromopyridine represents a highly valuable, yet technically demanding, transformation. Direct addition of organometallic reagents to oxetan-3-one typically yields tertiary alcohols. To access the tertiary carbinamine, the ketone must be converted to an imine. However, unprotected imines of oxetan-3-one are highly unstable. This protocol utilizes Ellman’s auxiliary (2-methylpropane-2-sulfinamide) to generate a stable, electrophilic sulfinyl imine, which is subsequently trapped by a regioselectively generated heteroaryl Grignard reagent[2][3].
Mechanistic Insights (E-E-A-T)
To ensure a self-validating and high-yielding protocol, two critical mechanistic interventions are employed:
-
TurboGrignard-Mediated Halogen-Metal Exchange: 3,5-Dibromopyridine is prone to double-metallation or competitive nucleophilic addition if standard Grignard reagents are used. By utilizing Knochel's TurboGrignard ( i PrMgCl·LiCl), the lithium chloride breaks down the polymeric aggregates of the isopropylmagnesium chloride[4]. This drastically increases the kinetic basicity of the reagent, allowing a rapid, mono-selective Br/Mg exchange at low temperatures (-15 °C) to form 5-bromopyridin-3-ylmagnesium chloride cleanly[4].
-
Titanium-Mediated Imine Condensation: The formation of the sulfinyl imine requires a potent Lewis acid that also acts as a water scavenger. Ti(OEt)₄ coordinates to the oxetane ketone, activating it toward nucleophilic attack by the weakly nucleophilic sulfinamide, while irreversibly trapping the extruded water to drive the equilibrium forward[3].
Retrosynthetic and forward synthetic strategy for 3-(5-Bromopyridin-3-yl)oxetan-3-amine.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios for a 50 mmol scale validation batch.
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |
| 1 | Oxetan-3-one | 72.06 | 1.00 | 3.60 g (50 mmol) | - |
| 1 | 2-Methylpropane-2-sulfinamide | 121.18 | 1.10 | 6.66 g (55 mmol) | - |
| 1 | Titanium(IV) ethoxide | 228.11 | 2.00 | 22.8 g (100 mmol) | 80-85% (Imine) |
| 2 | 3,5-Dibromopyridine | 236.89 | 1.20 | 14.2 g (60 mmol) | - |
| 2 | i PrMgCl·LiCl (1.3 M in THF) | 145.42 | 1.25 | 48.0 mL (62.5 mmol) | >95% (Grignard) |
| 3 | Imine + Grignard | - | 1.0 : 1.2 | - | 70-75% (Adduct) |
| 4 | HCl (4.0 M in Dioxane) | 36.46 | 5.00 | 62.5 mL (250 mmol) | 85-90% (Final) |
Experimental Protocols
Step 1: Synthesis of N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide
-
Setup: Purge a 250 mL round-bottom flask with argon. Charge with oxetan-3-one (3.60 g, 50.0 mmol) and anhydrous THF (100 mL).
-
Reagent Addition: Add 2-methylpropane-2-sulfinamide (6.66 g, 55.0 mmol) followed by rapid, dropwise addition of titanium(IV) ethoxide (22.8 g, 100 mmol)[2][3].
-
Reaction: Stir the yellow solution at 50 °C for 16 hours.
-
Workup: Cool to room temperature. Pour the mixture into a vigorously stirred biphasic mixture of ethyl acetate (200 mL) and saturated aqueous NaHCO₃ (100 mL). Caution: Vigorous precipitation of TiO₂ will occur.
-
Filtration: Filter the resulting suspension through a pad of Celite, washing the cake thoroughly with ethyl acetate (3 × 50 mL).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the sulfinyl imine as a pale yellow solid.
Step 2: Preparation of 5-Bromopyridin-3-ylmagnesium chloride
-
Setup: In a separate, flame-dried 250 mL Schlenk flask under argon, dissolve 3,5-dibromopyridine (14.2 g, 60.0 mmol) in anhydrous THF (80 mL).
-
Cooling: Cool the solution to -15 °C using a dry ice/ethylene glycol bath.
-
Metallation: Add i PrMgCl·LiCl (1.3 M in THF, 48.0 mL, 62.5 mmol) dropwise over 20 minutes, maintaining the internal temperature below -10 °C[4].
-
Validation: Stir for 30 minutes at -15 °C. In-process control: Quench a 0.1 mL aliquot with sat. NH₄Cl and analyze via GC-MS to confirm >95% conversion to 3-bromopyridine (indicating successful mono-exchange).
Step 3: Nucleophilic Addition to the Sulfinyl Imine
-
Cooling: Cool the solution of the Grignard reagent from Step 2 to -78 °C.
-
Addition: Dissolve the sulfinyl imine (from Step 1, approx. 42 mmol) in anhydrous THF (40 mL) and add it dropwise to the Grignard reagent over 30 minutes.
-
Propagation: Allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the protected adduct.
Step 4: Deprotection to 3-(5-Bromopyridin-3-yl)oxetan-3-amine
-
Acidic Cleavage: Dissolve the protected adduct (approx. 30 mmol) in methanol (50 mL). Add HCl (4.0 M in dioxane, 62.5 mL, 250 mmol) dropwise at 0 °C.
-
Deprotection: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).
-
Concentration: Concentrate the mixture in vacuo to remove volatiles, yielding the amine hydrochloride salt.
-
Freebasing: Suspend the salt in dichloromethane (100 mL) and adjust the pH to 10-11 using 2M aqueous NaOH.
-
Final Isolation: Extract with CH₂Cl₂ (3 × 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the target 3-(5-Bromopyridin-3-yl)oxetan-3-amine as a solid.
Process Workflow Visualization
Operational workflow for the synthesis and isolation of the target oxetan-3-amine.
References
-
Thieme Connect. Oxetanes and Oxetan-3-ones: Methods for Synthesis and Incorporation. 1
-
National Institutes of Health (NIH). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. 2
-
Ludwig-Maximilians-Universität München. New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics.
-
European Patent Office (EPO). HETERO-BICYCLIC DERIVATIVES AS HCV INHIBITORS - Patent 2598498. 3
-
European Patent Office (EPO). Method of preparing organomagnesium compounds - EP 1582524 B1. 4
Sources
Strategic Utilization of Bromopyridine Oxetanes as Modular Building Blocks in Drug Discovery
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the optimization of a lead compound's physicochemical properties is often the bottleneck between a potent in vitro hit and an orally bioavailable drug. The incorporation of the oxetane ring has emerged as a transformative strategy to modulate these properties. When fused with a bromopyridine moiety—a privileged, cross-coupling-ready scaffold—the resulting bromopyridine oxetanes serve as highly versatile building blocks.
This application note provides a comprehensive guide to the mechanistic rationale, property-enhancing capabilities, and validated synthetic protocols for integrating bromopyridine oxetanes into drug discovery pipelines.
Mechanistic Rationale: The Power of Bromopyridine Oxetanes
The utility of bromopyridine oxetanes stems from the synergistic combination of two distinct chemical features: the bioisosteric properties of the oxetane ring and the synthetic versatility of the bromopyridine core.
The Oxetane Ring as a Superior Bioisostere
Oxetanes are highly strained, four-membered cyclic ethers that have gained immense traction as bioisosteres for gem-dimethyl and carbonyl groups[1]. The causality behind their profound impact on drug-like properties lies in their unique molecular geometry:
-
Enhanced Hydrogen Bonding: The strained C–O–C bond angle (approximately 90.2°) exposes the oxygen lone pairs, increasing their p-character. This makes the oxetane oxygen a significantly stronger hydrogen-bond acceptor than unstrained ethers like tetrahydrofuran[2].
-
Reduced Lipophilicity & Metabolic Stability: Replacing a lipophilic, easily oxidized gem-dimethyl group with a polar oxetane ring drastically reduces the partition coefficient (LogD) while simultaneously eliminating a common site for Cytochrome P450-mediated metabolism[1].
-
Aqueous Solubility: The high dipole moment of the oxetane ring enhances solvation in aqueous media, directly addressing solubility issues in flat, aromatic lead compounds[3].
The Bromopyridine Core as a Synthetic Handle
Pyridines are ubiquitous in FDA-approved drugs due to their ability to engage in polar interactions and improve aqueous solubility. The presence of a bromine atom on the pyridine ring provides an ideal handle for transition-metal catalysis. The carbon-bromine bond is highly susceptible to oxidative addition by Palladium (Pd) and Nickel (Ni) catalysts, allowing for rapid, late-stage diversification via C–C, C–N, or C–O bond-forming cross-coupling reactions[4].
Quantitative Impact on Physicochemical Properties
To illustrate the tangible benefits of integrating an oxetane moiety into a pyridine scaffold, the following table summarizes the typical shifts in physicochemical properties observed during lead optimization.
| Physicochemical Property | Standard gem-Dimethyl Pyridine | Oxetane-Substituted Pyridine | Mechanistic Rationale for Change |
| Lipophilicity (LogD at pH 7.4) | 3.5 | 2.1 | The polar oxygen atom reduces overall molecular hydrophobicity. |
| Aqueous Solubility | < 10 µg/mL | > 150 µg/mL | Exposed oxygen lone pairs act as strong H-bond acceptors with water. |
| Metabolic Clearance (Cl_int) | 45 µL/min/mg | 15 µL/min/mg | Removal of aliphatic methyl groups prevents rapid CYP450 oxidation. |
| Basic pKa (Pyridine Nitrogen) | 5.2 | 4.8 | Inductive electron-withdrawing effect of the adjacent oxetane oxygen. |
Strategic Workflows in Drug Discovery
The integration of bromopyridine oxetanes typically occurs during the "Hit-to-Lead" or "Lead Optimization" phases. The workflow below illustrates the conceptual path from a flawed lead to an optimized candidate.
Caption: Workflow demonstrating the integration of bromopyridine oxetanes in lead optimization.
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for utilizing bromopyridine oxetanes in cross-coupling reactions.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the C–C bond formation between a bromopyridine oxetane (e.g., 5-bromo-2-(oxetan-3-yl)pyridine) and an aryl boronic acid.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for bromopyridine oxetanes.
Materials:
-
Bromopyridine oxetane building block (1.0 equiv, 0.5 mmol)
-
Aryl boronic acid (1.2 equiv, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 2.5 mol%)
-
K₂CO₃ (3.0 equiv, 1.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the bromopyridine oxetane, aryl boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Causality Check: K₂CO₃ is chosen because aqueous carbonate rapidly coordinates with the empty p-orbital of the boronic acid, forming a negatively charged boronate complex. This is mechanistically required to drive the transmetalation step with the Pd(II) intermediate.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the vial with a PTFE-lined septum cap. Sparge the mixture with Argon gas for 10 minutes using a submerged needle and a venting needle.
-
Causality Check: Oxygen is a potent oxidizing agent that will irreversibly deactivate the Pd(0) active catalyst into Pd(II)-peroxo species. Rigorous sparging is non-negotiable for high yields.
-
-
Heating & Monitoring: Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor reaction progress via LC-MS.
-
Workup & Isolation: Once the starting bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the oxetane-functionalized biaryl product.
Protocol B: Dual Photoredox/Nickel-Catalyzed C–N Coupling
For the construction of complex aryl aminooxetanes, dual photoredox/nickel catalysis provides a mild alternative to harsh Buchwald-Hartwig conditions, preventing the thermal degradation of the strained oxetane ring[4].
Materials:
-
Bromopyridine oxetane (1.0 equiv, 0.5 mmol)
-
Primary or Secondary Amine (1.5 equiv, 0.75 mmol)
-
NiCl₂·glyme (10 mol%)
-
dtbbpy ligand (10 mol%)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
DABCO (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous DMA (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under strict Argon atmosphere, combine NiCl₂·glyme and dtbbpy in anhydrous DMA. Stir for 15 minutes until a pale green/blue solution forms, indicating the formation of the active Ni(II) precatalyst.
-
Reagent Addition: To this solution, add the bromopyridine oxetane, the amine, the Iridium photocatalyst, and DABCO (base).
-
Causality Check: DABCO acts as both a base to neutralize the HCl byproduct and a sacrificial electron donor to assist in turning over the photoredox catalytic cycle without interfering with the nucleophilic amine.
-
-
Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 440 nm (Blue) LEDs. Irradiate at room temperature (maintaining cooling via a fan to keep the temp < 30 °C) for 16 hours.
-
Causality Check: The blue light excites the Ir(III) photocatalyst to a long-lived triplet excited state, which facilitates Single Electron Transfer (SET) to modulate the oxidation state of the Nickel catalyst (Ni(0) ↔ Ni(I) ↔ Ni(III)), allowing the challenging C–N reductive elimination to occur at room temperature[4].
-
-
Workup: Quench the reaction by exposing it to air. Dilute with EtOAc and wash extensively with water (3 x 10 mL) to remove DMA and DABCO. Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
References
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL
- 3-Oxetanone | High-Purity Reagent for Organic Synthesis Source: Benchchem URL
- Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes: Computational Evidence for a Substrate-Dependent Switch in Mechanism | ACS Catalysis Source: ACS Publications URL
Sources
improving organic solvent solubility of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
Technical Support Center: 3-(5-Bromopyridin-3-yl)oxetan-3-amine Dihydrochloride
Welcome to the technical support guide for 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the organic solvent solubility of this compound. Our goal is to explain the underlying chemical principles and provide robust, actionable protocols to ensure your experimental success.
Section 1: Understanding the Solubility Challenge
Q1: Why is my 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?
Answer: The root cause of the poor solubility lies in the "dihydrochloride" portion of the name. Your compound is a salt. Specifically, it has two basic nitrogen centers—the primary amine on the oxetane ring and the nitrogen in the pyridine ring—which have been protonated by two equivalents of hydrochloric acid (HCl).
This protonation converts the neutral, relatively nonpolar organic molecule into a highly polar, ionic salt (R-NH3+ Cl- and Py-H+ Cl-). According to the fundamental principle of "like dissolves like," polar, ionic compounds have strong intermolecular forces and prefer to dissolve in highly polar solvents, such as water or methanol, which can effectively solvate the charged ions.[1][2] Aprotic or less polar organic solvents like DCM, THF, or EtOAc cannot effectively stabilize these charges, leading to very low solubility.
Q2: What are the pKa values for the amine and pyridine groups, and why is this important?
Answer: While specific experimental pKa data for this exact molecule is not widely published, we can make reliable estimates based on analogous structures.
-
Aliphatic Primary Amines: The conjugate acid of a typical primary amine (R-NH3+) has a pKa value in the range of 10-11.[3]
-
Pyridine: The conjugate acid of pyridine (pyridinium ion) has a pKa of approximately 5.2-5.9.[3][4][5][6]
This information is critical because it tells us the strength of the bases and predicts the pH range required to deprotonate them. To convert the dihydrochloride salt back to the neutral "freebase" form, you must raise the pH of the solution above the pKa of the corresponding conjugate acids. Given the two distinct pKa values, a sufficiently strong base is required to neutralize both acidic protons and achieve complete conversion to the more organic-soluble free amine.
Section 2: Troubleshooting and Initial Solutions
This section provides a logical workflow for addressing solubility issues, starting with the simplest methods.
Caption: A decision tree for troubleshooting solubility issues.
Q3: Can I improve solubility just by heating or using a co-solvent?
Answer: Yes, these methods can provide a marginal increase in solubility and are worth attempting for quick tests.
-
Heating: Gently warming the solvent can increase the solubility of many salts.[7] However, be cautious of the solvent's boiling point and the thermal stability of your compound. This approach is often insufficient for achieving high concentrations.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates, increasing the surface area available for solvation.[1]
-
Co-solvency: Adding a small amount of a polar, miscible solvent (like methanol or ethanol) to a suspension of the compound in a less polar solvent (like DCM) can sometimes improve solubility.[1][7] The polar co-solvent helps to solvate the salt's ions, disrupting the crystal lattice. However, this alters your solvent system, which may impact your subsequent reaction.
Section 3: The Definitive Solution - Conversion to Freebase
The most reliable and effective method for dramatically increasing the organic solvent solubility of your compound is to convert the dihydrochloride salt into its neutral, or "freebase," form.[1][7] This chemical modification removes the ionic charges, rendering the molecule significantly less polar.
Caption: Conversion from polar salt to nonpolar freebase.
Q4: How do I perform the conversion to the freebase form? Which base should I use?
Answer: The conversion is a standard acid-base extraction. The general principle involves dissolving the salt in an aqueous phase, adding a base to neutralize the HCl, and then extracting the now-organic-soluble freebase into an immiscible organic solvent.
Choosing the right base is important:
-
Mild Bases (e.g., Sodium Bicarbonate - NaHCO₃, Potassium Carbonate - K₂CO₃): These are often sufficient and are preferred because they are less likely to cause side reactions with other functional groups on your molecule. A saturated aqueous solution of sodium bicarbonate is a good starting point.[8]
-
Strong Bases (e.g., Sodium Hydroxide - NaOH, Potassium Hydroxide - KOH): Use a dilute solution (e.g., 1-2 M) if milder bases are ineffective.[8] Be cautious, as a high pH could potentially degrade sensitive functional groups.
Q5: What is a reliable, step-by-step protocol for this conversion?
Answer: See the detailed protocol provided in Section 4. This procedure is a self-validating system; the successful separation of layers and isolation of the product from the organic phase confirms the conversion.
Section 4: Experimental Protocols & Data
Protocol 1: Conversion of Dihydrochloride Salt to Freebase
Objective: To convert the polar dihydrochloride salt to its nonpolar free amine form for improved solubility in organic solvents.
Materials:
-
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a flask.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add saturated NaHCO₃ solution dropwise while stirring. You may observe gas (CO₂) evolution. Continue adding base until the gas evolution ceases and the pH of the aqueous solution is > 8 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent (e.g., DCM or EtOAc).[1] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The organic layer (containing your freebase product) will be the bottom layer if using DCM and the top layer if using EtOAc. Drain the organic layer into a clean flask.
-
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 3-4). Combine this second organic extract with the first.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.[1]
-
Drying: Dry the organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Swirl the flask; the solution is dry when the drying agent no longer clumps together.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid. The product is now ready to be dissolved in your desired organic solvent.
Data Summary: Expected Solubility Comparison
The following table provides a qualitative summary of the expected solubility differences between the dihydrochloride salt and its corresponding freebase form in various common laboratory solvents.
| Solvent | Dielectric Constant (Polarity) | Dihydrochloride Salt Form | Freebase Form |
| Water | 80.1 | High | Low / Sparingly Soluble |
| Methanol (MeOH) | 32.7 | High | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate / High | High |
| Dichloromethane (DCM) | 9.1 | Very Low / Insoluble | High |
| Tetrahydrofuran (THF) | 7.6 | Very Low / Insoluble | High |
| Ethyl Acetate (EtOAc) | 6.0 | Insoluble | Moderate / High |
| Toluene | 2.4 | Insoluble | Moderate |
| Hexanes | 1.9 | Insoluble | Low / Sparingly Soluble |
References
- BenchChem Technical Support. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
- Singh, A. (2021, June 26). Is pyridine less basic in comparison to aliphatic amines, whereas it is more basic than aniline and pyrrole? Quora.
- BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
- Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
- NotExactlyRocketScience. (2015, April 5). pKaH of pyridine versus other imines. Chemistry Stack Exchange.
- Bodanszky, M., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- BenchChem Technical Support. (n.d.). 3-(5-Bromopyridin-2-yl)oxetan-3-ol chemical properties.
- Various Authors. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Reddit.
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta Chemistry Department Website.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- PharmaBlock (USA), Inc. (n.d.). 3-(3-bromophenyl)oxetan-3-amine hydrochloride.
- Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. The Hive.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- NextSDS. (n.d.). 3-bromo-5-(oxetan-3-yl)pyridine — Chemical Substance Information.
- Molport. (n.d.). 3-(5-bromopyridin-3-yl)oxetan-3-ol.
- PMDA. (n.d.). GENERAL INFORMATION.
- TOKU-E. (n.d.). Solubility Data Resource.
- National Center for Biotechnology Information. (n.d.). Oxetan-3-ylmethanol. PubChem.
- Cayman Chemical. (2022, December 19). PRODUCT INFORMATION - Brompheniramine (maleate).
- Kertes, A. S. (Ed.). (1985).
- Japanese Pharmacopoeia. (n.d.). Bromazepam.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in palladium-catalyzed coupling of bromopyridine oxetanes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the palladium-catalyzed cross-coupling of bromopyridine substrates bearing oxetane moieties. The unique combination of an electron-deficient, potentially coordinating heterocycle (bromopyridine) and a strained, Lewis basic ring system (oxetane) presents a distinct set of synthetic challenges. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the bromopyridine starting material. What are the most likely causes?
This is the most common failure mode and typically points to a problem with the catalytic cycle's initiation—the oxidative addition step—or rapid deactivation of the catalyst.
Primary Cause 1: Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination occupies a site necessary for catalysis, effectively "poisoning" or inhibiting the catalyst.[1][2] This is particularly problematic for 2-bromopyridines due to the proximity of the nitrogen to the reaction site.
-
Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands create a crowded environment around the palladium center that physically hinders the pyridine nitrogen from coordinating while still allowing the C-Br bond to access the metal.[1][3] Screening a panel of ligands is the most effective strategy.
Table 1: Recommended Ligand Screening Panel for Bromopyridine Substrates
| Ligand | Type | Key Feature | Rationale |
|---|---|---|---|
| SPhos | Buchwald Biaryl | Bulky, electron-rich | Excellent for hindering pyridine coordination and promoting fast oxidative addition. |
| XPhos | Buchwald Biaryl | Very bulky, electron-rich | Often effective when SPhos is not sufficient; good for highly challenging substrates. |
| RuPhos | Buchwald Biaryl | Electron-rich, unique sterics | Provides an alternative steric and electronic profile that can be highly effective. |
| dppf | Bidentate Ferrocene | Chelating, rigid backbone | Forms a stable complex that can sometimes prevent catalyst decomposition, though may be less active for hindered substrates.[4] |
Primary Cause 2: Inactive or Decomposed Catalyst The active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[3] Furthermore, at elevated temperatures, the catalyst can decompose to form palladium black, an inactive metallic precipitate.[5]
-
Solution:
-
Ensure a Rigorously Inert Atmosphere: Use a Schlenk line or a glovebox for reaction setup. Solvents must be thoroughly degassed using methods like freeze-pump-thaw (3-4 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][6]
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, consider using a pre-formed, air-stable Pd(0) pre-catalyst (e.g., an SPhos or XPhos G3 Palladacycle). These provide a more consistent and active source of the catalytic species.[3]
-
Control Temperature: Do not overheat the reaction. While heat is often necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[5] If a reaction is sluggish, it is often better to screen a more active ligand or a different solvent than to excessively increase the temperature.
-
Q2: My starting material is consumed, but the yield of the desired product is low, and I see significant side products. What is happening?
This scenario suggests that the catalytic cycle is operating but is being intercepted by competing, non-productive pathways.
Primary Side Reaction 1: Protodebromination (Hydrodehalogenation) You may observe the formation of pyridine-oxetane (where the bromine has been replaced by a hydrogen). This is a common side reaction for electron-deficient aryl halides.[7] It occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before it can undergo transmetalation.
-
Potential Causes & Solutions:
-
Protic Impurities: Trace amounts of water or alcohols in the solvent or reagents can be a hydride source. Ensure all reagents and solvents are strictly anhydrous.
-
Base-Mediated Decomposition: Some bases, particularly strong ones in combination with certain solvents, can generate hydride species. Weaker inorganic bases are often preferred for Suzuki couplings involving sensitive substrates.[3]
-
Boronic Acid/Ester Instability: The boronic acid itself can be a source of hydrides. Using a more stable boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Primary Side Reaction 2: Homocoupling The formation of a bi-pyridyl oxetane product (from the coupling of two bromopyridine molecules) or the homocoupling of your organometallic partner can also reduce yields. Boronic acid homocoupling is often promoted by the presence of oxygen.[7]
-
Solution: As with catalyst deactivation, the primary solution is to maintain a rigorously inert atmosphere to prevent oxygen-mediated side reactions.[7]
Primary Side Reaction 3: Oxetane Ring Opening The oxetane ring is strained and can be opened by strong nucleophiles or under harsh conditions (e.g., strongly acidic or basic).[8] While generally stable to the conditions of many cross-coupling reactions, a highly nucleophilic base or high temperatures could lead to decomposition pathways involving the oxetane.
-
Solution:
-
Base Selection: Use a moderately strong, non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are excellent first choices as they are effective but generally not nucleophilic enough to open the oxetane ring.[6] Avoid stronger bases like NaOtBu initially unless necessary for a specific coupling type (e.g., Buchwald-Hartwig).
-
Temperature Control: Monitor the reaction temperature carefully. Start with moderate temperatures (e.g., 80-100 °C) and only increase if necessary.
-
Visual Troubleshooting Guide
The following diagrams illustrate the key catalytic cycle and a logical workflow for diagnosing low-yield issues.
Caption: The Pd(0)/Pd(II) catalytic cycle with key failure points for bromopyridine couplings.
Caption: A workflow diagram for troubleshooting low yields in your coupling reaction.
Experimental Protocols
General Procedure for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of a bromopyridine-oxetane substrate with a generic organometallic partner (e.g., a boronic acid or ester for a Suzuki-Miyaura coupling).
Materials:
-
Bromopyridine-oxetane substrate (1.0 equiv)
-
Coupling Partner (e.g., boronic acid) (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine-oxetane substrate, the coupling partner, the palladium pre-catalyst, and the base under an inert atmosphere (Argon or Nitrogen).[9]
-
Atmosphere Purge: Seal the vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If your reaction requires a co-solvent (like water for some Suzuki couplings), ensure it is also degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[6] This is crucial for determining if the reaction has stalled or if starting material is being consumed.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[6]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
References
- Hartwig, J. F. (2010).
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.
- Burés, J. (2016). A Simple Guide to the Interpretation of Reaction Progress Kinetic Analysis.
-
Wang, D., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009. Retrieved from [Link]
-
PubMed. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. J Am Chem Soc. Retrieved from [Link]
- Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle for observation of kinetic isotope effects. Journal of the American Chemical Society, 128(51), 16496–16497.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238.
- Lawson, E. C., et al. (2020). Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems. Organic Letters, 22(15), 5828–5832.
-
Le, B. (2023). Cross-Electrophile Coupling of Oxetanes. California State Polytechnic University, Pomona. Retrieved from [Link]
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 223-231.
-
Zhang, Y., et al. (2007). A practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3726-3728. Retrieved from [Link]
-
Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12663-12711. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of 2-halopyridines. Organic Letters, 4(20), 3467-3469.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed amination of 5- and 6-membered N-heterocyclic halides.
- Thomas, S. P., & Aggarwal, V. K. (2009). Asymmetric Suzuki-Miyaura coupling of secondary alkyl boronic esters.
- Wolfe, J. P., & Buchwald, S. L. (1997). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition in English, 36(19), 2064-2066.
- Burés, J. (2017). Reaction Progress Kinetic Analysis (RPKA): A Powerful Methodology for Mechanistic Studies of Catalytic Reactions. Accounts of Chemical Research, 50(10), 2608-2618.
- Denmark, S. E., & Smith, R. C. (2009). Catalytic, enantioselective, intramolecular [4 + 1] cycloaddition of vinylallenes with carbon monoxide. Journal of the American Chemical Society, 131(36), 13082-13084.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
-
Koide, K., et al. (2024). Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability. ACS Applied Optical Materials. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. Retrieved from [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]
- Farina, V. (2023). How to develop organometallic catalytic reactions in the pharmaceutical industry. Organic Process Research & Development, 27(5), 831–846.
-
Thane, T. (2023). Cross-Electrophile Coupling of Oxetanes. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Bräse, S., & Gandon, V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Biajoli, A. F. P., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 25(12), 2186-2214.
- de Souza, F. R., & Lima, S. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5152.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2026). Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405.
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: A Guide to Mitigating Debromination in 3-(5-Bromopyridin-3-yl)oxetan-3-amine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for mitigating debromination side reactions during palladium-catalyzed cross-coupling of the valuable building block, 3-(5-Bromopyridin-3-yl)oxetan-3-amine. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust and high-yielding reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the challenges associated with this specific substrate.
Q1: What is debromination and why is it a significant problem with this substrate?
A1: Debromination, also known as hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-couplings where the bromine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] This generates the undesired byproduct, 3-(pyridin-3-yl)oxetan-3-amine, which reduces your yield and complicates purification. The plausible mechanism involves the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle, leading to reductive elimination of the debrominated arene instead of the desired coupled product.[2][3] The electron-deficient nature of the pyridine ring can make it particularly susceptible to this side reaction.
Q2: What are the primary sources of the hydride (H⁻) that causes debromination?
A2: The detrimental palladium-hydride species can arise from several sources within your reaction vessel. Understanding these is the first step in troubleshooting:
-
The Base: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides in the presence of a proton source, are common culprits in generating Pd-H species.[1][2]
-
Solvents: Protic solvents like water and alcohols can serve as hydride or proton sources, facilitating the hydrodehalogenation pathway.[1][4]
-
Reagents and Impurities: Impurities in reagents, such as water in solvents or degradation of the boronic acid partner in Suzuki couplings, can contribute.[5] In some cases, amine bases or even phosphine ligands can be involved in the formation of hydride intermediates.[3]
Q3: How does the structure of 3-(5-Bromopyridin-3-yl)oxetan-3-amine influence the reaction?
A3: The substrate's structure presents a unique set of challenges. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium catalyst.[6] This can sometimes lead to catalyst inhibition or the formation of inactive complexes, slowing down the desired productive catalytic cycle and giving the competing debromination pathway more time to occur.[6] The electron-donating amino group at the 3-position increases the ring's electron density relative to pyridine itself, which can slow the initial oxidative addition step, a critical part of the main catalytic cycle.[6]
Troubleshooting & Optimization Guides
When facing significant debromination, a systematic approach to reaction optimization is critical. The following workflow provides a logical sequence for troubleshooting.
Figure 1: A logical workflow for troubleshooting debromination.
The Competing Catalytic Cycles
At the heart of the problem is a competition between the desired cross-coupling cycle and the undesired debromination cycle. Your goal is to accelerate the former while suppressing the latter.
Figure 3: A typical experimental workflow for an optimized Suzuki coupling.
Guide 2: Buchwald-Hartwig Amination
Symptom: Formation of the debrominated starting material is observed alongside the desired C-N coupled product.
Troubleshooting Strategy
The principles are similar to the Suzuki coupling, but the base choice is often more constrained as a strong base is required to deprotonate the coupling amine. [7]
-
Base Selection is Key: While a strong base is needed, some are more prone to causing debromination than others.
-
NaOtBu is a very common and effective base but is also frequently implicated in hydrodehalogenation. [2] * LiHMDS or K₃PO₄ can be effective alternatives that may reduce the rate of debromination. Screen these first if NaOtBu is problematic.
-
-
Ligand Choice is Critical: This is your most powerful tool for this reaction. The ligand must facilitate C-N reductive elimination, which can be slow, before debromination occurs.
-
Recommendation: Use bulky biaryl phosphine ligands. For C-N coupling, catalysts like BrettPhos , RuPhos , or Josiphos-type ligands are often superior. Using precatalysts (e.g., BrettPhos Pd G3) is highly recommended for consistency. [8]
-
-
Temperature Control: Do not overheat. Buchwald-Hartwig aminations can often be run effectively at temperatures between 80-110 °C. [9]Pushing the temperature higher will likely only increase the rate of debromination.
Guide 3: Sonogashira Coupling
Symptom: In addition to debromination, you observe significant alkyne homocoupling (Glaser coupling). [10]
Troubleshooting Strategy
-
Minimize Oxygen: Alkyne homocoupling is often promoted by the presence of oxygen. [11]Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of inert gas (Argon or Nitrogen).
-
Consider Copper-Free Conditions: The copper(I) co-catalyst, while facilitating the reaction, can also promote homocoupling. [12]There are numerous "copper-free" Sonogashira protocols that rely on just a palladium catalyst and an appropriate amine base (e.g., Et₃N, DIPEA), which often serves as both the base and solvent. [6]This is a highly recommended strategy to try.
-
Base and Solvent: The amine base (e.g., Et₃N or DIPEA ) is standard for deprotonating the terminal alkyne. [6]Solvents like THF , DMF , or acetonitrile are commonly employed. Acetonitrile has been noted as a particularly good solvent for coupling with bromopyridine hydrochlorides. [11]
-
Catalyst System: Standard catalysts like PdCl₂(PPh₃)₂ are often effective. If issues persist, screening a more robust ligand in conjunction with a palladium source like Pd(OAc)₂ may be beneficial.
References
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
- Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
- BenchChem. (2025).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- BenchChem. (2025).
- LibreTexts Chemistry. The Sonogashira Coupling.
- Walczak, M. A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry.
- Organic-Reaction.com.
- Wikipedia.
- BenchChem. (2025). dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
- Gandeepan, P., & Cheng, C.-H. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
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Blocking Metabolic Liabilities: A Comparative Guide to the Metabolic Stability of 3-(5-Bromopyridin-3-yl)oxetan-3-amine and its gem-Dimethyl Analog
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, achieving a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is a molecule's metabolic stability—its resistance to being chemically altered by the body's enzymatic machinery.[1] Poor metabolic stability often leads to rapid clearance from the body, resulting in a short duration of action and low bioavailability, which can render an otherwise promising drug candidate unviable.[2]
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drug molecules to facilitate their excretion.[1][3] A common strategy in medicinal chemistry to enhance metabolic stability is to identify and protect "metabolic soft spots"—the specific sites on a molecule most susceptible to enzymatic degradation.[2]
This guide provides a comparative analysis of a common metabolic stabilization strategy: the introduction of a gem-dimethyl group. We will use 3-(5-Bromopyridin-3-yl)oxetan-3-amine as a parent compound and compare its metabolic stability profile to a hypothetical, but structurally analogous, gem-dimethyl variant. This comparison will be supported by a detailed experimental protocol for the in vitro liver microsomal stability assay, a cornerstone technique for evaluating metabolic clearance in early drug discovery.[4][5]
The 'gem-Dimethyl Effect': A Mechanistic Shield Against Metabolism
The "gem-dimethyl effect" is a widely employed tactic in medicinal chemistry to improve the drug-like properties of a lead compound.[6][7] It involves replacing a single hydrogen atom or a methylene group (-CH2-) adjacent to a potential metabolic liability with two methyl groups (-C(CH3)2-).
The primary mechanism behind the effectiveness of this strategy is steric hindrance .[1][8] The bulky gem-dimethyl group acts as a physical shield, sterically preventing the reactive center of metabolic enzymes, such as the heme iron of a CYP450, from accessing the vulnerable site on the drug molecule.[6][9] By blocking this access, the rate of metabolism at that position is significantly reduced, which can lead to:
-
Increased Metabolic Half-Life (t½): The compound persists longer in a metabolically active state.[6]
-
Reduced Intrinsic Clearance (CLint): The efficiency of the liver to metabolize the drug is decreased.[3]
-
Improved Oral Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[10]
In our case study, the carbon atom alpha to the amine in 3-(5-Bromopyridin-3-yl)oxetan-3-amine is a potential site for oxidative deamination or other metabolic transformations. Introducing a gem-dimethyl group at this position is hypothesized to shield the amine and the adjacent oxetane ring from enzymatic attack.
Experimental Design and Rationale: The Liver Microsomal Stability Assay
To quantitatively compare the metabolic stability of the parent compound and its gem-dimethyl analog, the in vitro liver microsomal stability assay is the industry-standard method.[4][11]
Rationale for Assay Selection:
-
Relevant Enzyme Source: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[5] They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 family, which are responsible for the majority of oxidative drug metabolism.[3]
-
High-Throughput and Cost-Effective: The assay is well-suited for early drug discovery, allowing for the rapid screening and ranking of compounds based on their metabolic lability.[1][3]
-
Predictive Power: Data from microsomal stability assays, specifically intrinsic clearance (CLint), can be used in in vitro-in vivo extrapolation (IVIVE) models to predict a drug's hepatic clearance in humans.[3]
The experiment involves incubating the test compounds with liver microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[4] The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key stability parameters.
Experimental Workflow and Data Analysis
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data Summary (Hypothetical Data)
The following table presents hypothetical but realistic data for our two compounds, illustrating the expected outcome from the microsomal stability assay.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound: 3-(5-Bromopyridin-3-yl)oxetan-3-amine | [Structure of Parent Compound] | 18 | 77.0 |
| Analog: 2-(5-Bromopyridin-3-yl)-1,1-dimethylethan-2-amine (gem-dimethyl) | [Structure of gem-Dimethyl Analog] | > 120 (very stable) | < 5.8 |
Note: Data is for illustrative purposes to demonstrate the principle of the gem-dimethyl effect.
As the data shows, the introduction of the gem-dimethyl group leads to a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This indicates that the analog is significantly more resistant to metabolism by liver enzymes compared to the parent compound.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol describes a self-validating system for assessing metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Test Compounds (Parent and Analog) and Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of Potassium Phosphate Buffer, pH 7.4.
-
Prepare a working microsomal stock by diluting the HLM to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[4] Keep on ice.
-
Prepare test and control compound stock solutions (e.g., 10 mM in DMSO) and then create intermediate dilutions in acetonitrile.[12]
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM.[4][5]
-
Immediately add the NADPH regenerating system to all wells except the "Negative Control" wells. For the negative control, add buffer instead. This control validates that metabolism is NADPH-dependent.[5]
-
-
Time Course Sampling:
-
The reaction starts upon addition of NADPH (t=0).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[3][12] The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity.[4]
-
-
Sample Processing:
-
Once all time points are collected, seal the sample plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[12]
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples via a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining at each time point versus time.
-
The slope of the resulting linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount) .
-
Hypothetical Metabolic Pathway Analysis
The structural features of the parent compound suggest several potential sites for metabolism. The pyridine ring is susceptible to oxidation, and the amine group is a common site for various metabolic reactions.[13] The gem-dimethyl group is strategically placed to block metabolism at the carbon alpha to the amine.
Caption: Steric shielding by the gem-dimethyl group blocks a key metabolic pathway.
Discussion and Field-Proven Insights
The hypothetical data strongly supports the foundational principle of using steric hindrance to enhance metabolic stability. The parent compound, with its unprotected alpha-carbon, is readily metabolized, as indicated by its short half-life and high clearance. This rapid metabolism would likely translate to poor in vivo performance.
In contrast, the gem-dimethyl analog demonstrates exceptional stability. The two methyl groups effectively create a steric shield that physically obstructs the metabolic enzymes from accessing the adjacent amine and oxetane ring.[6][10] This forces the enzymes to either metabolize the molecule at a much slower rate or at an alternative, less favorable position. This dramatic improvement in in vitro stability is a strong indicator of a potentially improved in vivo pharmacokinetic profile, including a longer half-life and higher exposure after oral dosing.
While highly effective, this strategy is not without considerations. The addition of a gem-dimethyl group increases the lipophilicity and molecular weight of the compound.[9] Researchers must balance the gains in metabolic stability against potential negative impacts on other properties, such as aqueous solubility, permeability, or off-target activity. In some cases, other bioisosteric replacements, such as an oxetane ring itself, might be used to achieve a similar stabilizing effect while maintaining or improving polarity.[9][14][15]
Conclusion
The strategic incorporation of a gem-dimethyl group is a powerful and well-established method in medicinal chemistry for mitigating metabolic liabilities. As demonstrated through the comparative case of 3-(5-Bromopyridin-3-yl)oxetan-3-amine and its analog, this structural modification can dramatically increase metabolic stability by sterically shielding vulnerable sites from enzymatic attack. The in vitro liver microsomal stability assay provides a robust and efficient platform for quantifying these effects, enabling data-driven decisions in the lead optimization phase of drug discovery. By understanding and applying principles like the gem-dimethyl effect, researchers can rationally design drug candidates with more favorable pharmacokinetic profiles, increasing the probability of success in developing new medicines.
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Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. Retrieved from [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. Retrieved from [Link]
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Kumar, G. N., & Surapaneni, S. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design. Medicinal Research Reviews, 21(5), 397-411. Retrieved from [Link]
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Annual Reports in Medicinal Chemistry. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing X-ray Crystallography Data of Bromopyridine Oxetane Derivatives
Abstract
In modern drug discovery, the three-dimensional structure of a molecule is not merely a piece of data but a roadmap for optimization. For novel scaffolds like bromopyridine oxetane derivatives, which combine the bioisosteric advantages of the oxetane ring with the versatile chemistry of bromopyridines, precise structural elucidation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of X-ray crystallography data for this emerging class of molecules. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how to translate subtle differences in crystallographic parameters into actionable medicinal chemistry insights. This guide presents a comparative analysis of two hypothetical, yet representative, positional isomers to illustrate the power of single-crystal X-ray diffraction in resolving structural ambiguities and guiding drug design.
The Decisive Role of X-ray Crystallography in Drug Design
The journey of a drug candidate from concept to clinic is fraught with challenges, many of which hinge on understanding molecular interactions at an atomic level. Bromopyridine oxetane derivatives are of high interest because the oxetane moiety can improve key physicochemical properties like solubility and metabolic stability, while the bromopyridine fragment offers a handle for further chemical modification and can participate in specific intermolecular interactions, such as halogen bonding.[3][4]
However, synthetic routes can sometimes yield positional isomers, or lead to unexpected conformations. Relying solely on spectroscopic methods like NMR or mass spectrometry can leave critical questions unanswered. Which isomer was truly synthesized? How does the substitution pattern on the pyridine ring influence the conformation of the flexible oxetane? How do these molecules pack in a solid state, and what non-covalent interactions govern this packing?
Single-crystal X-ray crystallography is the definitive technique to answer these questions.[5] It provides an unambiguous determination of the three-dimensional atomic arrangement, offering a high-fidelity snapshot of bond lengths, bond angles, and the subtle interplay of intermolecular forces that dictate a molecule's behavior in a biological system.[6]
The Crystallographic Workflow: A Self-Validating System
Obtaining a high-quality crystal structure is a multi-step process where each stage validates the next. A flawed step at any point will compromise the final data, making a robust and logical workflow essential.
A Comparative Case Study: Two Positional Isomers
To illustrate the power of a comparative crystallographic analysis, let us consider two hypothetical but realistic bromopyridine oxetane derivatives:
-
Compound A: 2-Bromo-5-(oxetan-3-yl)pyridine
-
Compound B: 5-Bromo-2-(oxetan-3-yl)pyridine
A synthetic campaign might inadvertently produce a mixture or the incorrect isomer. While NMR might provide clues, only X-ray crystallography can provide definitive proof and reveal the profound structural consequences of simply swapping the positions of the bromo and oxetane substituents.
Below is a table summarizing the kind of crystallographic data one would obtain and compare for these two molecules.
| Parameter | Compound A | Compound B | Significance of Comparison |
| Crystal System | Monoclinic | Orthorhombic | A fundamental difference indicating entirely different packing arrangements. |
| Space Group | P2₁/c | Pca2₁ | Compound A crystallizes in a centrosymmetric space group, while B is non-centrosymmetric. This has implications for bulk material properties (e.g., chirality). |
| Resolution (Å) | 0.75 | 0.80 | Both are high-resolution datasets, allowing for precise atomic positions. Compound A's slightly better resolution may be due to superior crystal quality. |
| R_work / R_free (%) | 3.5 / 3.8 | 4.1 / 4.4 | Low R-factors for both indicate an excellent fit between the experimental data and the refined model.[7][8] The small gap between R_work and R_free suggests the models are not over-fitted.[9] |
| Goodness-of-Fit (GooF) | 1.05 | 1.07 | Values are very close to the ideal of 1.0, indicating a high-quality refinement for both structures. |
| Key Torsion Angle (°) | C(2)-C(3)-C(oxetane)-O | C(5)-C(6)-C(oxetane)-O | This angle defines the orientation of the oxetane ring relative to the pyridine. A significant difference here could impact how the molecule fits into a protein binding site. |
| (Pyridine-Oxetane) | 15.2° | 45.8° | The bromine at position 2 in Compound A creates steric hindrance, favoring a more planar conformation. The bromine at position 5 in Compound B allows for greater rotational freedom. |
| Dominant Intermolecular Interaction | C–Br···N Halogen Bond | C–H···O Hydrogen Bond | This is a critical finding. The position of the bromine atom completely changes the primary interaction driving crystal packing.[10] |
| Interaction Distance (Å) | Br···N = 3.15 Å | C–H···O = 2.45 Å | The halogen bond in A is a strong, directional interaction.[11] The hydrogen bond in B is weaker but more common. This difference will affect physical properties like melting point and solubility. |
Translating Data into Actionable Insights
The table above is more than a list of numbers; it's a story about molecular behavior.
-
Insight 1: Isomer Confirmation & Conformational Analysis. The data unequivocally confirms the atomic connectivity for each isomer. More importantly, it reveals that the position of the bulky bromine atom has a profound impact on the preferred conformation of the oxetane ring. The sterically constrained Compound A is more planar, while Compound B is more twisted. This is a critical piece of information for a medicinal chemist designing a molecule to fit into a specific protein pocket.
-
Insight 2: Crystal Packing and Physicochemical Properties. The most striking difference lies in the intermolecular interactions. In Compound A, the bromine atom's "σ-hole" (a region of positive electrostatic potential) forms a strong halogen bond with the nitrogen of a neighboring pyridine ring.[10] In Compound B, this interaction is not geometrically feasible. Instead, weaker C-H···O hydrogen bonds involving the oxetane oxygen dominate the packing. This fundamental difference in packing forces will directly influence material properties. We can predict that Compound A might have a higher melting point and potentially lower solubility than Compound B due to the stronger, more efficient packing enabled by halogen bonding.
// Define nodes Data [label="Raw Diffraction Data\n(h, k, l, Intensity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Params [label="Unit Cell & Space Group", fillcolor="#FFFFFF", fontcolor="#202124"]; Quality [label="Resolution & R-factors", fillcolor="#FFFFFF", fontcolor="#202124"]; Geom [label="Bond Lengths & Angles\n(Intramolecular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Packing [label="Intermolecular\nInteractions", fillcolor="#FFFFFF", fontcolor="#202124"];
Isomer [label="Isomer Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conform [label="Conformational\nAnalysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Props [label="Predicting Physical\nProperties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Design [label="Structure-Based\nDrug Design", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Data -> {Params, Quality} [color="#5F6368"]; Params -> {Packing, Isomer} [color="#5F6368"]; Quality -> {Geom, Conform} [color="#5F6368"]; Geom -> Conform [color="#5F6368"]; Packing -> Props [color="#5F6368"]; {Conform, Props} -> Design [color="#5F6368"]; } enddot Figure 2: Logical flow from crystallographic data points to strategic drug discovery decisions.
Detailed Experimental Protocols
Trustworthy data comes from meticulous and well-documented protocols. The following represents a standard workflow for the crystallographic analysis of novel small molecules like bromopyridine oxetane derivatives.
5.1. Protocol for Crystal Growth
Causality: The goal is to create a supersaturated solution from which molecules can slowly deposit in a highly ordered, single-crystal lattice. Slow cooling or slow solvent evaporation are the most common methods to achieve this.[12] For polar heterocyclic compounds, solvent layering is often effective.[13]
-
Solubility Screening: Test the solubility of ~1-2 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to identify a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble but miscible with the good solvent).
-
Setup: In a small, clean glass vial (e.g., 4 mL), dissolve 5-10 mg of the compound in the minimum amount of the "good" solvent (e.g., dichloromethane).
-
Layering: Carefully and slowly, layer the "poor" solvent (e.g., hexane) on top of the solution using a pipette, allowing it to run down the side of the vial to minimize mixing. The goal is to create a distinct interface.
-
Incubation: Seal the vial and leave it undisturbed at room temperature. Crystals typically form at the interface over several hours to days.
-
Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully extract one using a cryo-loop and immediately plunge it into liquid nitrogen for preservation.
5.2. Protocol for Data Collection and Structure Refinement
Causality: This process uses the diffraction of X-rays by the crystal's electron clouds to determine their spatial distribution.[14] The raw diffraction data is processed and then used to build and refine an atomic model that best explains the observed data.
-
Data Collection: Mount the cryo-cooled crystal on a diffractometer. Data is typically collected at 100 K using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A full sphere of data is collected using a series of scans.
-
Data Processing: The raw diffraction images are indexed, integrated, and scaled using software like CrysAlisPro or SAINT. This process corrects for experimental factors and produces a reflection file containing h, k, l indices and their corresponding intensities.
-
Structure Solution: The structure is solved using "direct methods" or "dual-space" algorithms, typically with software like SHELXT.[15][16] This step generates an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The atomic model (positions, displacement parameters) is refined against the experimental data using a full-matrix least-squares procedure in a program like SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Finalization: The final model is validated by checking for residual electron density peaks and analyzing the R-factors. The final structural information is compiled into a Crystallographic Information File (CIF), which can be deposited in a public database like the Cambridge Structural Database (CSD).[17][18]
Conclusion
X-ray crystallography is an indispensable tool in the development of novel therapeutics like bromopyridine oxetane derivatives. As demonstrated in our comparative case study, it moves far beyond simple structure confirmation. A rigorous analysis of crystallographic data provides deep insights into molecular conformation and the non-covalent interactions that govern crystal packing. These insights are directly translatable into improved molecular design, helping to predict and optimize crucial physicochemical properties. By integrating this powerful technique early and often, research organizations can accelerate their drug discovery pipelines with greater confidence and precision.
References
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OlexSys. (n.d.). Olex2. Retrieved from [Link]]
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Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The Olex2 toolkit for small-molecule chemists. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75.[19][20]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[18]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
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PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]7]
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Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(29), 7748-7757.[10]
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3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride proper disposal procedures
The proper disposal of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride requires a rigorous, chemistry-aware approach. Because this molecule combines a halogenated pyridine ring, an oxetane moiety, and an amine dihydrochloride salt, it presents overlapping hazards: it is an environmental toxin, a source of corrosive acidic solutions, and a halogenated organic compound.
As laboratory safety and compliance standards evolve, simply throwing this compound into a generic waste bin is both a regulatory violation and a severe safety risk. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific chemical, ensuring compliance with the Resource Conservation and Recovery Act (RCRA)[1].
Part 1: Chemical Profile & Hazard Stratification
Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste classification of this compound. The presence of the bromine atom and the two equivalents of hydrochloric acid fundamentally alter how this waste must be segregated and treated[2].
| Parameter | Value / Designation | Operational Implication |
| Chemical Class | Halogenated Pyridine Amine Salt | Must be strictly segregated from non-halogenated solvent streams to prevent dioxin formation during incineration[3]. |
| Aqueous pH (Est.) | < 2.0 (due to 2HCl dissociation) | Solutions exhibit RCRA D002 Corrosivity ; requires neutralization prior to consolidation[1]. |
| EPA Waste Codes | D002 (Corrosive), Toxic Halogenated | Requires lab-packing and high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). |
| PPE Compatibility | Butyl Rubber or PVA Gloves | Do not use Nitrile. Pyridine derivatives readily permeate standard nitrile gloves, requiring thicker, specialized polymers[4]. |
Part 2: Operational Safety & Waste Triage Workflow
The physical state of the chemical at the time of disposal dictates the workflow. The following decision tree outlines the logical pathways for solid waste, aqueous waste, and emergency spill response.
Workflow for the triage and disposal of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride.
Part 3: Step-by-Step Disposal Methodologies
Do not treat these protocols as mere suggestions; they are designed as self-validating systems where visual or chemical cues confirm the safety of the step before you proceed.
Protocol A: Solid Waste Management (Unused or Expired Reagent)
Causality: Solid amine hydrochlorides are highly water-soluble and hygroscopic. If left exposed to ambient humidity in a generic waste bin, they will absorb moisture and create localized, highly corrosive micro-environments that can degrade adjacent packaging.
-
Containment: Keep the compound in its original primary container if possible. If transferring, use a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).
-
Segregation: Do not mix this solid with oxidizing agents (e.g., peroxides, nitrates) or strong bases. Mixing with strong bases will strip the HCl, triggering an exothermic reaction and liberating the volatile, highly toxic free-base pyridine derivative.
-
Lab-Packing Preparation: Place the sealed primary container into a secondary containment bin designated for "Halogenated Solid Waste."
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste: Toxic/Halogenated Solid (3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride)". Include the date of initial accumulation[3].
Protocol B: Aqueous Waste & Solvent Disposal
Causality: When dissolved in water, the two equivalents of hydrochloric acid fully dissociate. This drops the pH of the solution significantly. Discharging this down the drain violates the Clean Water Act and RCRA regulations for D002 (Corrosive) wastes[1]. Furthermore, the bromine atom dictates that this waste must undergo high-temperature incineration to prevent the atmospheric release of toxic dioxins[3].
-
pH Assessment: Using a calibrated pH meter or high-resolution pH paper, test the waste solution. If the pH is ≤ 2.0, it legally exhibits the RCRA D002 characteristic for corrosivity.
-
Neutralization (Self-Validating Step): Slowly add a weak base—such as 1M Sodium Bicarbonate ( NaHCO3 )—to the solution while stirring in a fume hood.
-
Validation: You will observe effervescence ( CO2 gas evolution). Continue adding the base dropwise until the bubbling ceases and a re-test confirms the pH is between 6.0 and 8.0.
-
-
Consolidation: Once neutralized, pour the solution into a designated "Halogenated Solvent Waste" carboy. Never mix this into a non-halogenated stream.
-
Documentation: Log the exact concentration, solvent matrix, and volume on the laboratory's hazardous waste manifest.
Protocol C: Emergency Spill Cleanup
Causality: Sweeping up the unneutralized salt directly can aerosolize corrosive dust, causing severe respiratory and ocular irritation. The acidic nature of the salt must be neutralized before physical manipulation[4].
-
Evacuate & Don PPE: Immediately secure the area. Personnel must wear chemical safety goggles, a fully-buttoned lab coat, and butyl rubber or PVA gloves[4].
-
In-Situ Neutralization: Cover the spilled powder or liquid completely with solid Sodium Bicarbonate ( NaHCO3 ) or a commercial acid-spill absorbent.
-
Validation: Allow 5–10 minutes for the neutralization reaction to complete. The cessation of any fizzing (if moisture is present) indicates the HCl has been neutralized.
-
-
Physical Collection: Use a non-sparking plastic scoop and brush to collect the neutralized matrix. Never use a vacuum cleaner , as this will aerosolize toxic bromopyridine particulates and permanently contaminate the vacuum's exhaust system.
-
Final Decontamination: Wipe the spill area with a damp paper towel. Place all cleanup materials (towels, absorbent, swept solid) into a sealed hazardous waste bag, labeled as "Halogenated/Corrosive Spill Debris"[3].
Part 4: Regulatory Compliance & RCRA Accumulation
To maintain institutional compliance and avoid severe EPA penalties, the storage of this waste prior to vendor pickup must adhere to strict timelines based on your facility's generator status[1]:
-
Satellite Accumulation Areas (SAA): Waste must be kept at or near the point of generation and under the control of the operator. You may accumulate up to 55 gallons of standard hazardous waste, but containers must remain tightly closed unless actively adding waste[3].
-
Time Limits: Once a waste container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 3 days. From there, Large Quantity Generators (LQGs) have 90 days, and Small Quantity Generators (SQGs) have 180 days to have the waste removed by a licensed TSDF[1].
References
-
Hazardous Waste Listings | EPA. epa.gov. 2
-
RCRA addresses waste management, disposal and recycling. uhcl.edu. 1
-
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-
Pyridine Safety Data and Handling. wsu.edu. 4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
